1,13-Tridecanediol

説明

Contextualization within Long-Chain Alkanediol Chemistry

Long-chain α,ω-diols (C8–C16) are a class of chemical compounds that have attracted significant research interest due to their versatility. mdpi.com 1,13-Tridecanediol, with its C13 backbone, is a notable member of this group. acs.org Its fundamental chemical structure consists of the molecular formula C₁₃H₂₈O₂, giving it a molecular weight of approximately 216.36 g/mol . vulcanchem.comnih.gov At room temperature, it typically exists as a white crystalline solid. vulcanchem.com The crystal structure of odd-numbered 1,ω-alkanediols like this compound is orthorhombic (P212121, Z = 4). mdpi.com This structure involves layers where molecules are packed with O-H···O hydrogen-bond sequences forming infinite chains. mdpi.comresearchgate.net

The presence of hydroxyl groups at each end of the long, predominantly hydrophobic carbon chain gives the molecule its bifunctional nature, enabling it to participate in a variety of chemical reactions such as esterification and polymerization. vulcanchem.com While soluble in organic solvents like ethanol (B145695) and dimethyl sulfoxide, its long hydrocarbon chain limits its solubility in water. vulcanchem.comchembk.com The study of 1,ω-alkanediols, including this compound, is crucial for understanding molecular arrangement and intermolecular interactions in crystalline solids. mdpi.comresearchgate.net

Chemical and Physical Properties of this compound

| Property | Value | Source |

|---|---|---|

| IUPAC Name | Tridecane-1,13-diol | nih.gov |

| Molecular Formula | C₁₃H₂₈O₂ | vulcanchem.comnih.gov |

| Molecular Weight | 216.36 g/mol | vulcanchem.comnih.gov |

| CAS Number | 13362-52-2 | nih.gov |

| Appearance | White crystalline solid | vulcanchem.comchembk.com |

| Melting Point | 76.6°C | globalsources.comamadischem.com |

| Boiling Point | 288.31°C (estimate) | globalsources.comamadischem.com |

Significance of this compound in Advanced Materials Science

The primary significance of this compound in materials science lies in its role as a monomer for the synthesis of high-value polymers. vulcanchem.com Its bifunctional nature makes it an excellent candidate for producing polyesters and polyurethanes through condensation polymerization. vulcanchem.comangenechemical.com

When reacted with diacids or their ester derivatives, this compound forms polyester (B1180765) chains. angenechemical.com The long thirteen-carbon chain of the diol is incorporated into the polymer backbone, imparting specific properties to the resulting material. These properties often include enhanced flexibility, improved mechanical strength, and greater chemical resistance. vulcanchem.com Such polyesters have potential applications in coatings, adhesives, and textile fibers. vulcanchem.comangenechemical.com

Similarly, in the synthesis of polyurethanes, the incorporation of long-chain diols like this compound can increase the flexibility and thermal stability of the polymer compared to those made with traditional shorter-chain diols. vulcanchem.com Beyond linear polymers, it can be used to form crosslinked networks, creating high-performance resins suitable for composites. vulcanchem.com There is also research suggesting its potential use in developing thermal interface materials, which are critical for heat management in electronic devices. vulcanchem.com It is also listed as a potential aliphatic diol for creating biodegradable aliphatic-aromatic polyesters. google.com

Role of this compound in Sustainable Chemical Technologies

The shift towards green chemistry and renewable resources has placed a spotlight on producing valuable chemicals from biomass. vulcanchem.com this compound is at the forefront of this movement, with significant research dedicated to its synthesis from biomass-derived furfural (B47365). acs.orgacs.org This approach provides an environmentally friendly alternative to conventional petroleum-based production methods. vulcanchem.com

A novel and efficient strategy involves a multi-step catalytic conversion of furfural into this compound. acs.orgacs.org The key stages of this process are:

Aldol (B89426) Condensation: Furfural is reacted with acetone (B3395972) to build the C₁₃ carbon backbone intermediate. acs.org This reaction can achieve a high yield of the desired intermediate. acs.org

Hydrodeoxygenation (HDO): The intermediate undergoes a series of hydrogenation and deoxygenation steps to remove oxygen atoms and saturate double bonds. acs.orgacs.org

This HDO process utilizes specific catalysts for different steps. Research has shown that Raney nickel is highly effective for the initial hydrogenation of carbon-carbon and carbon-oxygen double bonds, achieving yields as high as 98.30%. acs.orgacs.org For the subsequent dehydroxylation and ring-opening reactions, a palladium on a mixed-oxide support (Pd/TiO₂–ZrO₂) has demonstrated promising performance. acs.orgacs.orgacs.org The yield of this compound can reach up to 76.51% under optimized conditions. acs.orgacs.org This sustainable route aligns with the principles of a circular economy by transforming renewable biomass into high-value chemical building blocks. vulcanchem.com

In a broader context, biocatalysis presents another sustainable avenue for producing long-chain diols. mdpi.comacs.org While the direct microbial synthesis of this compound is not yet extensively studied, research into using enzymes like CYP153A monooxygenases and carboxylic acid reductases to convert fatty acids into α,ω-diols showcases the potential of bioprocesses to replace petroleum-based chemical synthesis in the polymer industry. mdpi.com

Catalytic Synthesis of this compound from Furfural

| Reaction Step | Description | Catalyst/Reagents | Key Findings | Source |

|---|---|---|---|---|

| Aldol Condensation | Builds the C₁₃ intermediate from furfural and acetone. | NaOH (aq) | Yield of intermediate can reach 92.60%. | acs.org |

| Initial Hydrogenation | Hydrogenates C=C and C=O double bonds in the intermediate. | Raney Ni | Excellent performance with a yield of 98.30%. | acs.orgacs.org |

| Dehydroxylation & Ring Opening | Removes hydroxyl groups and opens furan (B31954) rings to form the final diol. | Pd/TiO₂–ZrO₂ | Final this compound yield up to 76.51% (69.64% based on furfural). | acs.orgacs.org |

Emerging Research Trajectories for this compound

Current and future research on this compound is focused on several key areas. A major trajectory is the continued optimization of its sustainable synthesis from biomass. This includes the development of more efficient and robust catalytic systems to improve yields, reduce reaction times, and lower energy consumption. acs.org Mechanistic investigations are crucial to this effort, as a deeper understanding of the reaction pathways in the hydrodeoxygenation process can guide the rational design of next-generation catalysts. acs.orgacs.org The synergistic effect between the metal (e.g., Palladium) and the oxide support (e.g., TiO₂–ZrO₂) is a particular area of interest for enhancing catalytic performance. acs.orgacs.org

Another emerging trend is the expansion of biocatalytic methods. mdpi.comacs.org While chemical catalysis from furfural is well-demonstrated, developing engineered microorganisms or enzyme cascades for the direct fermentation or bioconversion of renewable feedstocks (like fatty acids or sugars) into this compound is a significant long-term goal. mdpi.comacs.org Such bioprocesses could offer advantages in selectivity and operate under milder conditions. researchgate.net

Furthermore, research is ongoing to explore the full potential of this compound as a building block for novel materials. vulcanchem.com This includes synthesizing and characterizing new polyesters and polyurethanes to create materials with tailored properties for advanced applications, such as biodegradable plastics and high-performance engineering polymers. google.com

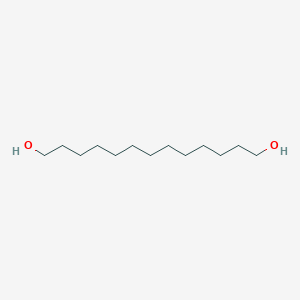

Structure

2D Structure

3D Structure

特性

IUPAC Name |

tridecane-1,13-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H28O2/c14-12-10-8-6-4-2-1-3-5-7-9-11-13-15/h14-15H,1-13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCEPYODGJFPWOI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCCCCCO)CCCCCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H28O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80453878 | |

| Record name | 1,13-Tridecanediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80453878 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13362-52-2 | |

| Record name | 1,13-Tridecanediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80453878 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Pathways of 1,13 Tridecanediol

Conventional Synthetic Approaches

Traditional methods for synthesizing 1,13-tridecanediol often rely on well-established organic reactions, including the reduction of dicarboxylic acids and catalytic alkylation processes.

A primary and straightforward method for producing this compound is through the chemical reduction of its corresponding dicarboxylic acid, tridecanedioic acid (also known as brassylic acid) or its esters. researchgate.netgoogle.com This transformation involves the conversion of the two carboxylic acid functional groups into primary alcohol groups. The process typically requires potent reducing agents capable of reducing carboxylic acids or their ester derivatives.

HOOC-(CH₂)₁₁-COOH (Tridecanedioic acid) → HO-(CH₂)₁₃-OH (this compound)

This reduction is a fundamental reaction in organic synthesis for producing diols from diacids and is applicable to a wide range of dicarboxylic acids for the synthesis of their corresponding α,ω-diols. mdpi.com

Iridium-catalyzed reactions provide a sophisticated route for the functionalization of diols, including the use of this compound as a starting material for synthesizing more complex molecules. acs.orgacs.org These reactions leverage the diol as an alkylating agent in the presence of specific iridium catalysts. researchgate.netnih.gov

A notable application of iridium catalysis involves the alkylation of butyl cyanoacetate (B8463686) with this compound. acs.orgacs.org This reaction serves as a key step in the synthesis of ω-hydroxy carboxylic acids, which are valuable precursors for macrocyclic lactones used in the fragrance industry. researchgate.netresearchgate.net

The reaction is effectively catalyzed by iridium complexes such as [IrCl(cod)]₂ (Chloro(1,5-cyclooctadiene)iridium(I) dimer) or [IrCl(coe)₂]₂ (bis(cyclooctene)iridium(I) chloride dimer). acs.orgacs.orgnih.gov In this process, this compound acts as the alkylating agent for butyl cyanoacetate, leading to the formation of butyl 2-cyano-15-hydroxypentadecanoate in good yield. researchgate.net This intermediate can subsequently be converted into cyclopentadecanolide (CPDL), a musk fragrance. acs.orgacs.org

The reaction can be summarized as follows: HO-(CH₂)₁₃-OH + NC-CH₂-COOBu → HO-(CH₂)₁₄-CH(CN)-COOBu

This catalytic method demonstrates the utility of this compound as a building block in advanced organic synthesis. researchgate.net

| Reactant 1 | Reactant 2 | Catalyst | Product | Application of Product |

| This compound | Butyl cyanoacetate | [IrCl(cod)]₂ or [IrCl(coe)₂]₂ | Butyl 2-cyano-15-hydroxypentadecanoate | Synthesis of ω-hydroxy carboxylic acids and Cyclopentadecanolide (CPDL) |

Alkylation Reactions Utilizing Iridium Catalysts.

Biomass-Based Synthesis of this compound

In response to the growing demand for sustainable chemical production, significant research has focused on developing routes to this compound from renewable biomass resources. acs.org This approach aligns with the principles of green chemistry by utilizing biomass-derived platform molecules as precursors. vulcanchem.com

Furfural (B47365), a platform chemical readily obtained from the dehydration of C5 sugars in lignocellulosic biomass, has been identified as a viable starting material for the synthesis of long-chain diols like this compound. acs.orgresearchgate.netacs.org The conversion process involves a multi-step catalytic strategy designed to build the C13 carbon backbone and then remove excess oxygen atoms. acs.orgx-mol.net

The initial and crucial step in the valorization of furfural is the construction of a C13 carbon skeleton. This is achieved through a base-catalyzed aldol (B89426) condensation reaction between two molecules of furfural and one molecule of acetone (B3395972). acs.orgresearchgate.net This reaction produces a C13 intermediate known as 1,5-di-2-furanyl-1,4-pentadien-3-one (F₂Ac or FAF). researchgate.netsemanticscholar.orgrsc.org

2 C₅H₄O₂ (Furfural) + C₃H₆O (Acetone) → C₁₃H₁₀O₃ (F₂Ac) + 2 H₂O

Researchers have optimized this condensation step to achieve high yields of the C13 adduct, with reports of over 92.60% yield for FAF using base catalysis. acs.org The selectivity of this reaction is critical, as side reactions such as the self-condensation of acetone can also occur. researchgate.net

Following the formation of the C13 intermediate, a series of hydrogenation and hydrodeoxygenation (HDO) steps are employed to convert the furan (B31954) rings and the ketone group into a linear alkane diol. acs.orgacs.org This typically involves:

Initial Hydrogenation : The carbon-carbon and carbon-oxygen double bonds in the FAF molecule are hydrogenated. Raney nickel has proven to be an effective catalyst for this step, achieving a high yield (98.30%) of the hydrogenated intermediate (HFAF). acs.org

Hydrodeoxygenation and Ring Opening : The subsequent removal of hydroxyl groups (de-OH) and the opening of the tetrahydrofuran (B95107) rings are accomplished using a bifunctional catalyst. A palladium on a mixed titania-zirconia support (Pd/TiO₂–ZrO₂) has shown high efficiency, yielding this compound from HFAF with a yield of up to 76.51%. acs.orgacs.org

This biomass-to-diol pathway represents a significant advancement in sustainable chemical production, offering a renewable alternative to petroleum-based processes. acs.org

| Step | Reactants | Catalyst | Product | Reported Yield |

| Aldol Condensation | Furfural, Acetone | Base catalyst | 1,5-di-2-furanyl-1,4-pentadien-3-one (FAF) | >92.60% acs.org |

| Initial Hydrogenation | FAF, H₂ | Raney Ni | Hydrogenated FAF (HFAF) | 98.30% acs.org |

| HDO & Ring Opening | HFAF, H₂ | Pd/TiO₂–ZrO₂ | This compound (TDOL) | 76.51% acs.org |

Valorization of Furfural as a Sustainable Precursor.

Hydrodeoxygenation Processes

A key strategy in the conversion of biomass to this compound involves the hydrodeoxygenation (HDO) of C13 intermediates, which are initially formed from the biomass-derived platform chemical, furfural. fishersci.nosigmaaldrich.com This process is a complex cascade reaction that includes several critical steps: the initial hydrogenation of unsaturated carbon-carbon and carbon-oxygen bonds, followed by dehydroxylation and the opening of furan rings to form the final linear diol structure. fishersci.noereztech.com Mechanistic studies have revealed that multiple reaction steps occur either simultaneously or in sequence during the HDO process. sigmaaldrich.com This multi-step approach is an environmentally conscious alternative to traditional petroleum-based syntheses, aligning with the principles of green chemistry by utilizing renewable feedstocks. fishersci.no

Catalytic Systems for Biomass Conversion

The successful synthesis of this compound from furfural-derived intermediates is dependent on a sophisticated, dual catalytic system. ereztech.com This process requires a non-traditional approach where two distinct catalysts, Raney Nickel and a Palladium-based catalyst, are used in a stepwise manner to achieve high yield and selectivity. fishersci.noereztech.com

In the initial stage of the synthesis, Raney Nickel serves as a highly effective catalyst for the hydrogenation of carbon-carbon (C=C) and carbon-oxygen (C=O) double bonds in the C13 intermediate. fishersci.nosigmaaldrich.com Research has demonstrated the exceptional performance of Raney Nickel in this role, achieving a remarkable yield of 98.30% for the hydrogenated intermediate. fishersci.noereztech.com This step is crucial for preparing the molecule for the subsequent dehydroxylation and ring-opening reactions.

Following the initial hydrogenation, a palladium-based catalyst, specifically Palladium supported on a titanium dioxide-zirconium dioxide composite (Pd/TiO2-ZrO2), is employed. fishersci.nosigmaaldrich.com This catalyst has shown promising performance in the critical steps of de-hydroxylation (de-OH) and the opening of the furan ring structures to yield the final linear diol. sigmaaldrich.comereztech.com Studies have shown that while Zirconium dioxide (ZrO2) is essential for these reactions to occur, its performance is significantly enhanced by the incorporation of titanium dioxide (TiO2). fishersci.nosigmaaldrich.com The introduction of palladium is the final key component, as it further promotes the reaction specifically toward the formation of this compound. sigmaaldrich.comereztech.com

The superior performance of the TiO2-ZrO2 composite support is attributed to an increase in the number of weak acid sites on the catalyst surface. fishersci.nosigmaaldrich.com These weak acid sites are critical for facilitating the dehydroxylation and ring-opening processes. sigmaaldrich.comereztech.com The combination of metal redox properties and the acidic nature of the support allows for the development of universal catalysts with improved activity and selectivity. ereztech.com While strong acid sites can sometimes lead to undesirable side reactions or catalyst deactivation, the presence of weak acid sites on the Pd/TiO2-ZrO2 catalyst is instrumental in its high selectivity towards this compound. sigmaaldrich.comereztech.com

The high efficiency of the Pd/TiO2-ZrO2 catalyst is largely due to a synergistic effect between the palladium metal and the TiO2-ZrO2 support. sigmaaldrich.com This synergy is a common feature in advanced catalytic systems for biomass conversion, where bimetallic or metal-support combinations outperform their individual components. wikipedia.orgwikipedia.org In this case, the TiO2-ZrO2 support, with its enhanced number of weak acid sites, and the palladium metal work together to facilitate the complex series of reactions. sigmaaldrich.comereztech.com Mechanistic investigations have confirmed that this synergistic interaction is responsible for the catalyst's superior performance in guiding the conversion of the furfural-derived intermediate toward this compound. sigmaaldrich.comereztech.com

Palladium-Based Catalysts (e.g., Pd/TiO2-ZrO2) for De-hydroxylation and Ring Opening.

Role of Acid Sites (Weak Acid Sites) in Catalytic Performance.

Optimization of Reaction Parameters for Yield Enhancement

The yield of this compound is significantly influenced by various reaction parameters, including reaction time, temperature, and pressure. sigmaaldrich.com Optimization of these conditions is a critical step in developing an efficient and scalable production process. fishersci.no Research has shown that after optimizing these parameters, the yield of this compound could reach 57.93% in water. sigmaaldrich.comereztech.com A further significant improvement was observed by introducing a trace amount of methanol (B129727), which increased the yield to 76.51% (a 69.64% yield based on the initial furfural). sigmaaldrich.comereztech.com

Table 1: Optimization of Reaction Conditions for this compound Yield This table is based on data from cited research articles.

| Solvent System | Key Parameter | Resulting Yield of this compound | Reference |

|---|---|---|---|

| Water | Optimized Temperature, Pressure, and Time | 57.93% | sigmaaldrich.com, ereztech.com |

| Water with trace Methanol | Introduction of co-solvent | 76.51% | sigmaaldrich.com, ereztech.com |

Compound Information

Influence of Solvent Systems (e.g., Aqueous, Methanol Traces)

The choice of solvent system plays a critical role in the synthesis of this compound, influencing both reaction yields and catalyst performance. vulcanchem.com Research into the hydrodeoxygenation of furfural-derived intermediates has shown that the solvent environment can significantly alter the outcome of the reaction.

In one study, the synthesis of this compound was performed in an aqueous system, achieving a yield of 57.93%. acs.org However, the introduction of trace amounts of methanol to the reaction mixture was found to substantially improve the yield to 76.51%. acs.org This suggests that co-solvents can play a promotional role in the catalytic process. The solvent composition is known to impact the solubility of the substrate and the activity of the catalyst. vulcanchem.com In the initial stages of synthesis from furfural, an organic solvent like tetrahydrofuran (THF) may be used to extract the furfural from the aqueous solution where it is produced before proceeding to the subsequent condensation step. researchgate.net

Table 1: Effect of Solvent on this compound Yield

| Solvent System | Yield of this compound (%) |

|---|---|

| Water | 57.93% acs.org |

Effects of Temperature, Pressure, and Reaction Time

The operational parameters of temperature, pressure, and reaction time are crucial variables that must be optimized to control the reaction kinetics and selectivity towards this compound. vulcanchem.com These parameters directly influence the conversion rates of intermediates and the distribution of final products in the complex reaction network. acs.org

Temperature: Controls the rate of reaction and can influence catalyst selectivity. For instance, in a related synthesis of long-chain diols, low-temperature hydrogenation is performed at 110–130 °C. researchgate.net

Pressure: Hydrogen pressure is a key factor in the hydrogenation and hydrodeoxygenation steps, affecting the efficiency of these reduction processes. vulcanchem.com A pressure of 800 psig has been used in the hydrogenation of intermediates in a similar synthesis pathway. researchgate.net

Optimizing these conditions is essential for developing an efficient and scalable process for producing this compound. vulcanchem.com Mechanistic investigations have revealed that multiple simultaneous or sequential reaction steps occur during the hydrodeoxygenation process, and the interplay of these parameters dictates the final product distribution. acs.org

Purification and Isolation Techniques for this compound

Following synthesis, this compound must be separated from the reaction mixture, which may contain unreacted starting materials, intermediates, byproducts, and catalyst residues.

Distillation and Evaporation Procedures

Distillation and evaporation are common methods for purifying organic compounds. For thermally sensitive, high-molecular-weight compounds like long-chain diols, specialized techniques are often required to prevent thermal decomposition. researchgate.net

Molecular distillation, also known as short-path evaporation, is particularly suitable for purifying substances with low vapor pressure. researchgate.net This technique operates under high vacuum and involves a short distance between the evaporator and the condenser, which minimizes the time the substance is exposed to high temperatures. This approach reduces the risk of thermal degradation and is considered an environmentally friendly method as it avoids the extensive use of toxic solvents. researchgate.net While specific parameters for this compound are not detailed in the available literature, the principles have been successfully applied to the purification of other diols, such as 1,3-propanediol, and other long-chain lipids, demonstrating its feasibility for this class of compounds. researchgate.netresearchgate.net

Ion Exchange Treatments for Diol Purification

Ion exchange chromatography is a technique used to remove ionic impurities from solutions. It has been cited as a viable method for the purification of mixtures containing a variety of diols, including this compound. epo.orggoogleapis.com The process relies on a resin material that has charged functional groups on its surface. suncam.com

The fundamental principle involves the exchange of unwanted ions in the crude product solution with harmless ions from the resin. suncam.comaxeonwater.com

Cation Exchange Resins: These resins are negatively charged and are used to capture and remove positively charged impurities (cations). suncam.com

Anion Exchange Resins: These resins possess positive charges and are effective in removing negatively charged impurities (anions). suncam.com

By passing the crude diol solution through one or more ion exchange columns, ionic contaminants can be selectively removed, leading to a purer this compound product. The efficiency of removal can be very high, often in the range of 95-99%, depending on the specific impurities and system setup. axeonwater.com

Advanced Characterization and Structural Analysis of 1,13 Tridecanediol

Crystallographic Studies

The crystallographic nature of 1,13-tridecanediol has been elucidated through comprehensive diffraction studies, which are fundamental to understanding its solid-state properties.

Determination of Crystal Structures through Glancing Incidence X-ray Diffraction (GIXD)

The crystal structure of this compound, along with other long-chain 1,ω-alkanediols (with 10, 11, and 12 carbon atoms), has been successfully determined using Glancing Incidence X-ray Diffraction (GIXD). researchgate.netmdpi.com This surface-sensitive technique is particularly effective for analyzing polycrystalline samples. researchgate.netmdpi.commalvernpanalytical.com For this compound (also referred to as TRDOL in some studies), GIXD experiments were performed on polycrystalline monophasic samples, allowing for the determination of its crystalline structure and microstructure from the diffraction data. researchgate.netmdpi.com The analysis involved a rigid-body Rietveld refinement, using crystal structures of compounds with longer chains as reference data. mdpi.com

Analysis of Molecular Arrangement and Packing

Crystallographic analysis shows that this compound has an orthorhombic crystal system, belonging to the P2₁2₁2₁ space group, with four molecules (Z=4) per unit cell. researchgate.netmdpi.comresearchgate.netiucr.org The molecules are arranged in layers with a herringbone packing motif. researchgate.netmdpi.com This arrangement is a key feature of odd-numbered long-chain diols. mdpi.com

A single-crystal X-ray diffraction study provided precise lattice parameters for this compound at room temperature (296 K). researchgate.netiucr.org An interesting conformational feature identified is that the two terminal hydroxyl groups of a single molecule adopt different conformations: one is in a gauche conformation while the other is in a trans conformation. researchgate.netiucr.org

| Parameter | Value | Source |

|---|---|---|

| Chemical Formula | C₁₃H₂₈O₂ | researchgate.netiucr.org |

| Crystal System | Orthorhombic | researchgate.netmdpi.comresearchgate.netiucr.org |

| Space Group | P2₁2₁2₁ | researchgate.netmdpi.comresearchgate.netiucr.org |

| a (Å) | 7.143(2) | researchgate.netiucr.org |

| b (Å) | 37.541(7) | researchgate.netiucr.org |

| c (Å) | 5.111(1) | researchgate.netiucr.org |

| α, β, γ (°) | 90.00 | researchgate.netiucr.org |

| Z (molecules/cell) | 4 | mdpi.comresearchgate.netiucr.org |

| Temperature (K) | 296±1 | researchgate.net |

Role of Hydrogen Bonding in Crystal Lattice Stability

Hydrogen bonds are the primary intermolecular interactions governing the stability and specific arrangement of this compound molecules within the crystal lattice. These non-covalent bonds involve both oxygen and hydrogen atoms from the terminal hydroxyl groups.

O-H···O Hydrogen-Bond Sequences.

Influence of Chain Length on Crystallographic Forms

The number of carbon atoms in the backbone of long-chain α,ω-alkanediols has a profound effect on their crystallographic form. mdpi.comacs.org A consistent distinction is observed between diols with odd and even numbers of carbon atoms. researchgate.netmdpi.comacs.org

This compound, having an odd number of carbons (n=13), crystallizes in an orthorhombic form (P2₁2₁2₁), similar to other odd-numbered diols like 1,11-undecanediol. researchgate.netmdpi.com In contrast, even-numbered diols such as 1,10-decanediol (B1670011) and 1,12-dodecanediol (B52552) adopt a monoclinic crystal structure (P2₁/c, Z=2). researchgate.netmdpi.com This difference in crystal packing is attributed to how effectively the molecules can pack while accommodating the terminal hydroxyl groups for hydrogen bonding. The geometry of odd-numbered members leads to a different packing efficiency compared to the even-numbered members. researchgate.net This structural alternation is a well-documented phenomenon in homologous series of long-chain bifunctional molecules. acs.org

| Chain Length Parity | Example Compound | Crystal System | Space Group | Z | Source |

|---|---|---|---|---|---|

| Odd | 1,11-Undecanediol, this compound | Orthorhombic | P2₁2₁2₁ | 4 | researchgate.netmdpi.com |

| Even | 1,10-Decanediol, 1,12-Dodecanediol | Monoclinic | P2₁/c | 2 | researchgate.netmdpi.com |

Spectroscopic and Thermal Characterization (Excluding Basic Identification Data)

Differential Scanning Calorimetry (DSC) for Thermal Transitions

Differential Scanning Calorimetry (DSC) is a fundamental thermoanalytical technique used to investigate the thermal properties of materials, including the phase transitions of this compound. By measuring the difference in heat flow between a sample and a reference as a function of temperature, DSC provides quantitative data on fusion (melting) and crystallization events.

Research into the thermodynamic properties of alkane-α,ω-diols has utilized DSC to determine key thermal transition parameters. In a comprehensive study on the thermodynamics of fusion for a homologous series of these diols, the melting temperature (Tfus) and molar enthalpy of fusion (ΔlcrHm) for this compound were precisely measured. researchgate.net The experiments were conducted using powdered samples in hermetically sealed aluminum crucibles, typically with a controlled heating and cooling rate to ensure accuracy. For instance, a heating rate of 2 K/min in a nitrogen atmosphere has been employed in the thermal analysis of long-chain alkanediols. mdpi.com

The collected DSC data reveals a distinct melting endotherm for this compound, from which the melting point and enthalpy of fusion are derived. One study reported the melting point of this compound to be 350.3 K (77.2 °C) with a molar enthalpy of fusion of 54.8 kJ/mol. researchgate.net Another source reports a similar melting point of 76.6 °C. amadischem.com These values are critical for understanding the compound's phase behavior and for applications in materials science where thermal properties are a key consideration. vulcanchem.com The odd-numbered carbon chain of this compound influences its crystal packing, which is reflected in its thermal properties when compared to even-numbered diols. mdpi.com

The thermal characteristics of this compound as determined by DSC are summarized in the table below.

Table 1: Thermal Transition Data for this compound from DSC

| Parameter | Value | Unit |

|---|---|---|

| Melting Point (Tfus) | 77.2 (350.3) | °C (K) |

| Molar Enthalpy of Fusion (ΔlcrHm) | 54.8 | kJ/mol |

Data sourced from a study on the thermodynamics of fusion for alkane-α,ω-diols. researchgate.net

Applications of 1,13 Tridecanediol in Polymer Science and Materials Engineering

Polymer Synthesis and Biodegradable Polymers

1,13-Tridecanediol serves as a building block for polyesters, particularly in applications where biodegradability and specific thermal and mechanical properties are desired. Its long aliphatic chain distinguishes it from shorter-chain diols commonly used in large-scale polymer production.

The synthesis of copolyesters involves the reaction of diols with diacids or their derivatives. This compound is cited as a potential diol component in various copolyester systems, contributing to the aliphatic portion of the polymer backbone. google.comgoogle.com

This compound is a suitable long-chain diol for creating biodegradable aliphatic-aromatic copolyesters (AAPEs). google.comresearchgate.net These polymers are synthesized by reacting an acid component, which includes both an aromatic dicarboxylic acid (e.g., terephthalic acid or 2,5-furandicarboxylic acid) and an aliphatic dicarboxylic acid (e.g., brassylic acid, sebacic acid, or azelaic acid), with a diol component that can include this compound. google.comgoogle.comresearchgate.net The presence of the aromatic units is crucial for achieving higher melting temperatures and suitable crystallization rates, while the long aliphatic segments introduced by monomers like this compound enhance flexibility and influence biodegradability. google.com Patents list this compound among a wide range of potential diols for producing these copolyesters, which are noted for their potential use in films and other articles requiring biodegradability. google.comgoogle.comresearchgate.net

The integration of this compound into polymer matrices is a strategy for developing biodegradable materials. google.comgoogle.com The ester linkages formed during polymerization are susceptible to hydrolysis, a key step in the biodegradation process. gsconlinepress.com By combining aliphatic components, such as those derived from this compound and long-chain diacids like brassylic acid, with aromatic acids, it is possible to produce copolyesters that are designated as biodegradable. google.comresearchgate.net For instance, certain formulations of these aliphatic-aromatic copolyesters are designed to disintegrate within 90 days according to Standard ISO 20200. google.comresearchgate.net These biodegradable polymers can also be blended with other biopolymers, such as polylactic acid (PLA), to modify properties for specific applications. google.comgoogle.com The long hydrocarbon chain of this compound can also increase the hydrophobicity of the polymer, which can modulate the rate of degradation. google.com

The inclusion of this compound in a copolyester formulation has a significant influence on the polymer's molecular weight and thermal characteristics. The number average molecular weight (Mn) of biodegradable aliphatic-aromatic copolyesters is often targeted in the range of 40,000 to 140,000 g/mol to ensure desirable mechanical properties. google.comresearchgate.net

The thermal properties of these copolyesters, such as the glass transition temperature (Tg) and melting temperature (Tm), are highly sensitive to the ratio of aliphatic to aromatic monomers. uni-konstanz.detainstruments.com The long, flexible C13 chain of this compound increases the mobility of the polymer chains. vulcanchem.com Consequently, increasing the proportion of this compound relative to shorter diols or the aromatic acid content typically leads to a decrease in both Tg and Tm, resulting in a more flexible, less rigid material. uni-konstanz.denih.gov Research on copolyesters made from multiple chain-length dicarboxylates shows that thermal properties are dominated by the aliphatic-to-aromatic ratio rather than the specific length of the aliphatic chain itself. uni-konstanz.de This principle allows for the fine-tuning of the polymer's properties for specific applications, from flexible films to more rigid articles.

| Property | Effect of Increasing this compound Content | Rationale |

|---|---|---|

| Glass Transition Temperature (Tg) | Decrease | The long, flexible C13 aliphatic chain increases polymer chain mobility, lowering the temperature required for the amorphous regions to transition from a glassy to a rubbery state. nih.gov |

| Melting Temperature (Tm) | Decrease | The long aliphatic segments disrupt the crystalline packing of the aromatic units, reducing the overall crystallinity and the energy required to melt the crystalline domains. uni-konstanz.detainstruments.com |

| Flexibility | Increase | The incorporation of the long, non-rigid hydrocarbon chain of this compound into the polymer backbone enhances its flexibility compared to polymers made with shorter-chain diols. vulcanchem.com |

| Crystallinity | Decrease | As a comonomer, this compound introduces irregularities into the polymer chain, which can hinder the ordered arrangement of chains into crystalline structures, particularly in aromatic copolyesters. mdpi.com |

Chemical recycling is a process that breaks down polymers into their constituent monomers, which can then be purified and used to create new, virgin-quality polymers. chemistryviews.org This approach is a key component of a circular economy for plastics. Polyesters, due to their ester linkages, are particularly well-suited for chemical recycling via processes like methanolysis, glycolysis, or hydrolysis. researchgate.netnih.gov

While specific studies on the chemical recycling of polymers containing this compound are not extensively detailed in the provided search results, the fundamental chemistry of the copolyesters in which it is used suggests a strong potential for recyclability. For example, some biomass-derived polyester (B1180765) analogues of PET have demonstrated excellent chemical recyclability in methanol (B129727). researchgate.net It is anticipated that aliphatic-aromatic copolyesters made with this compound could be similarly depolymerized. This process would cleave the ester bonds, allowing for the recovery of the diol (this compound) and the dicarboxylic acid components, enabling a closed-loop recycling system. nih.govchemrxiv.org

Aliphatic/Aromatic Copolyesters.

Impact on Molecular Weight and Thermal Properties of Resultant Polymers.

Specialty Material Development

Beyond its use in biodegradable copolyesters, this compound is a component in the development of other specialty polymers and materials where its long aliphatic chain imparts unique properties.

Its bifunctional nature makes it an excellent monomer for producing polyurethanes. vulcanchem.com When incorporated into polyurethane formulations, the long hydrocarbon chain of this compound can enhance the flexibility and thermal stability of the resulting polymer compared to those made with traditional shorter-chain diols. vulcanchem.com

Furthermore, this compound is identified as a potential plant-derived raw material for producing polycarbonate diols. google.com These polycarbonate diols, in turn, serve as macrodiols in the synthesis of high-performance polyurethanes used in applications such as artificial and synthetic leathers, coatings, adhesives, and elastic fibers. google.com

Research has also pointed to the potential use of this compound in the formulation of thermal interface materials (TIMs), which are critical for heat management in electronic devices. vulcanchem.com Its molecular structure may contribute to materials with ultrahigh energy dissipation properties. vulcanchem.com

Computational and Theoretical Studies on 1,13 Tridecanediol

Density Functional Theory (DFT) Calculations in Reaction Mechanism Elucidation

Density Functional Theory (DFT) has become a important tool in understanding the intricacies of chemical reactions, and its application to long-chain diols like 1,13-tridecanediol is no exception. mdpi.comnih.gov While specific DFT studies detailing the reaction mechanisms of this compound are not extensively documented in publicly available literature, the principles of DFT are widely applied to similar organic transformations. DFT calculations can provide valuable insights into reaction pathways, transition states, and the thermodynamic favorability of various chemical processes involving diols.

For instance, in the synthesis of diols from biomass-derived precursors like furfural (B47365), DFT calculations have been employed to elucidate the most favorable reaction routes. researchgate.net These studies often involve modeling the interaction of the reactant molecules with catalyst surfaces, such as Palladium on carbon (Pd/C), and calculating the energy barriers for different steps like hydrogenation and deoxygenation. researchgate.net By determining the lowest energy pathway, researchers can predict the most likely reaction mechanism and optimize reaction conditions to favor the desired product, such as this compound. researchgate.net

The application of DFT extends to understanding the decomposition mechanisms of complex organic molecules. researchgate.net By calculating the bond dissociation energies and the energies of potential intermediates and transition states, researchers can identify the most probable decomposition pathways. This information is crucial for assessing the stability of compounds like this compound under various conditions.

Lattice Energy Minimization for Crystal Structure Validation

The precise arrangement of molecules in a crystal lattice is fundamental to understanding a compound's physical properties. For long-chain molecules like this compound, determining the crystal structure can be challenging. Lattice energy minimization is a computational technique used to predict and validate crystal structures by finding the most energetically favorable arrangement of molecules in a crystal. nih.govsoton.ac.uk

Studies on a series of 1,ω-alkanediols, including this compound, have utilized lattice energy minimization in conjunction with experimental data from Glancing Incidence X-ray Diffraction (GIXD). researchgate.netmdpi.com This combined approach allows for the determination of complex crystal structures from polycrystalline samples. mdpi.com The process often involves proposing a starting molecular model, which can be derived from known structures of similar, longer-chain compounds, and then using a force field to minimize the lattice energy. mdpi.com

Molecular Modeling of Intermolecular Interactions

The physical and chemical behavior of this compound is largely governed by the interactions between its molecules. Molecular modeling provides a powerful means to investigate these intermolecular forces, which include hydrogen bonding and van der Waals interactions. libretexts.org

In the case of this compound and other long-chain diols, hydrogen bonding between the terminal hydroxyl (-OH) groups is a dominant intermolecular force. researchgate.net These interactions lead to the formation of molecular aggregates and layered structures in the solid state. researchgate.netresearchgate.net Molecular modeling studies have shown that for odd-numbered diols, the hydrogen bond pattern involves an alternation of interlayer and intralayer O-H···O bonds. researchgate.net

The interplay of these intermolecular forces, as revealed by molecular modeling, helps to explain the differences in crystal packing between odd- and even-numbered 1,ω-alkanediols. researchgate.net

Calculation of Thermodynamic Properties (e.g., Isobaric Heat Capacities of Liquid State)

The thermodynamic properties of this compound, such as its isobaric heat capacity (Cₚ), are essential for various chemical engineering calculations and for understanding its thermal behavior. just.edu.jochemeo.com Computational methods are increasingly used to predict these properties, often in conjunction with experimental data.

Several studies have focused on developing models to calculate the heat capacities of organic compounds, including long-chain diols. preprints.orgnih.govmdpi.comresearchgate.net One approach involves correlating the "true" molecular volume with the experimental liquid heat capacity. nih.govmdpi.com For a series of polyols and polyacids, including this compound, a good linear correlation has been observed, allowing for the prediction of Cₚ values. mdpi.com

A recent study presented calculated values for the isobaric heat capacity of liquid this compound. nih.govresearchgate.net These calculations are often part of a broader effort to establish reliable thermochemical data for homologous series of compounds. preprints.orgresearchgate.net For example, a study on α,ω-alkanediols provided a calculated value for the liquid phase heat capacity of this compound. preprints.org

These computational models are continuously being refined to account for the specific structural features of molecules like diols, which can lead to deviations from general empirical rules. preprints.org The goal is to develop accurate predictive methods for thermodynamic properties that can supplement or, in some cases, replace challenging experimental measurements.

Table 1: Calculated Isobaric Heat Capacity of Liquid this compound

| Experimental Cₚ(liq) at 298.15 K (J/mol/K) | Calculated Cₚ(liq) at 298.15 K (J/mol/K) | Source |

| 366.88 | 366.03 | nih.govmdpi.comresearchgate.net |

| 481.1 | - | preprints.org |

Environmental Fate and Impact Research of 1,13 Tridecanediol

Biodegradation Pathways and Rates

The breakdown of 1,13-tridecanediol in the environment is primarily driven by microbial activity. While specific degradation rates for this compound are not extensively documented, the pathways can be inferred from studies on similar long-chain alkanes and alkanediols. Microorganisms are known to metabolize alkanes through several oxidative mechanisms, including terminal, subterminal, and biterminal oxidation. canada.ca These processes typically convert the hydrocarbon chains into fatty acids, which can then be further broken down through the β-oxidation pathway to generate energy for the cell. canada.ca

Long-chain diols are known to be produced by certain organisms, such as eustigmatophyte algae, as components of their cell walls. researchgate.net The subsequent degradation of these biopolymers releases the diols into the environment where they become available for microbial breakdown. researchgate.net Research on the degradation of wheat straw lignin (B12514952) by the fungus Irpex lacteus has identified this compound as one of the resulting compounds, indicating that fungal enzymatic processes can produce this specific diol from complex natural polymers. nih.gov

The rate of degradation is influenced by environmental conditions. Studies on other long-chain diols in marine sediments have shown that their concentrations decrease with longer exposure to oxygen, suggesting that oxic degradation is a significant removal pathway. google.com However, these compounds are also noted for their relative resistance to degradation, which allows them to persist in sedimentary records. epa.gov The degradation rates for different diol isomers can vary; for instance, C30 1,15-diol has been observed to degrade at a slightly higher rate than C28 and C30 1,13-diols under certain oxic conditions. google.com

Environmental Distribution and Persistence

This compound is part of a broader class of compounds known as long-chain alkyl diols (LCDs) that are found ubiquitously in the environment, particularly in aquatic sediments. researchgate.netnih.gov Research has documented their presence in a wide range of locations, from freshwater lakes to marine environments spanning low to high latitudes. nih.govregulations.gov In freshwater systems, LCDs are primarily found in standing water like lakes and rivers with low current, with their production often increasing during periods of lake stratification. regulations.govresearchgate.net

The persistence of these compounds allows them to be used by scientists as chemical fossils, or biomarkers, to reconstruct past environmental conditions. epa.gov Their resistance to degradation means they can be preserved in sedimentary archives for long periods. epa.gov However, they are not entirely inert. Their persistence is affected by factors such as oxygen availability, with concentrations diminishing under oxic conditions over time. google.com

The distribution of LCDs can also be influenced by physical processes. Studies have shown they can be transported from rivers to coastal environments. copernicus.org In marine sediments, the highest concentrations of LCDs are often found in the fine-grain fractions (2–10 µm). researchgate.net The table below summarizes findings on the distribution of related long-chain diols.

| Environment | Observation | Relevant Diols | Source |

| Freshwater Lakes | Found in sedimentary archives; production enhanced during stratification. | Long-chain diols | epa.govregulations.gov |

| Marine Sediments | Ubiquitous from low to high latitudes; concentrations decrease with oxygen exposure. | C28 & C30 1,13-diols, C30 1,15-diol | researchgate.netgoogle.comnih.gov |

| River Systems | Transported to coastal environments; C32 1,15-diol concentration higher in stagnant waters. | C32 1,15-diol | copernicus.org |

Uptake and Metabolism in Biological Systems (e.g., Plants, Animals)

The interaction of this compound with biological systems involves both its production and its subsequent uptake and metabolism. Certain microorganisms, like the thermophilic eubacterium Thermomicrobium roseum, incorporate long-chain 1,2-diols as the primary component of their membrane lipids, demonstrating a fundamental metabolic role for these compounds in some organisms. nih.gov In fungi, this compound has been identified as a product of the enzymatic breakdown of lignin, indicating it can be a metabolite in fungal metabolic pathways. nih.gov

In the plant kingdom, various long-chain diols have been identified. For example, C30–C36 diols are found in the leaf cuticular waxes of ferns, and C26–C32 diols have been detected in other plants. copernicus.org A study of the plant Dichondra repens identified this compound diacetate, an esterified form of the compound, as one of its chemical constituents. nih.gov Furthermore, freshwater eustigmatophyte algae are known producers of long-chain diols. vliz.be

In animal systems, while specific metabolic pathways for this compound are not well-defined, studies on similar compounds provide insights. Alkanediols are known to be absorbed through the skin, with the rate of percutaneous absorption generally decreasing as the length of the alkyl chain increases. nih.gov General metabolic processes for foreign compounds (xenobiotics) in animals often involve enzymatic pathways in the liver, such as those involving the cytochrome P450 system, which can hydroxylate compounds to facilitate excretion. mdpi.com The potential for bioaccumulation is a key consideration. For aliphatic alcohols, hydrophobic compounds have the potential to bioaccumulate, but studies on compounds like 1-octanol (B28484) and 1-decanol (B1670082) suggest a low potential to bioconcentrate in fish. regulations.gov The octanol-water partition coefficient (log P or log K_ow) is a key indicator of bioaccumulation potential; a very high log P (e.g., >6.5) can sometimes lead to a decrease in bioaccumulation tendency as the molecule may have difficulty passing through biological membranes. google.comgoogle.com

Environmental Risk Assessment Methodologies

The environmental risk assessment for a chemical like this compound involves a structured approach to evaluate its potential for causing adverse ecological effects. Methodologies are typically tiered, starting with screening-level assessments and progressing to more detailed analyses if potential risks are identified. nepc.gov.au

A common method is the risk quotient (RQ) approach, which compares a predicted environmental concentration (PEC) with a predicted no-effect concentration (PNEC). vliz.be An RQ value greater than 1 suggests a potential for risk, often triggering a more in-depth assessment. vliz.be The PEC is estimated based on the chemical's usage, release patterns, and fate properties (like degradation and partitioning), while the PNEC is derived from ecotoxicity data for relevant organisms (e.g., fish, daphnia, algae). nepc.gov.au

For chemicals with limited specific data, Quantitative Structure-Activity Relationships (QSARs) are often employed. epa.govnepc.gov.au These computational models predict a chemical's properties, including toxicity and environmental fate, based on its molecular structure. epa.govnepc.gov.au For instance, the US Environmental Protection Agency (EPA) has used QSAR to estimate properties for aliphatic alcohols when environmental fate data are unavailable. epa.gov

The table below outlines key components of environmental risk assessment methodologies applicable to this compound.

| Assessment Component | Description | Methodologies/Tools | Source |

| Hazard Identification | Determining the potential adverse effects a chemical can cause. | Ecotoxicity testing (fish, invertebrates, algae), QSAR models. | nepc.gov.au |

| Exposure Assessment | Predicting the concentration of the chemical in environmental compartments (water, soil, air). | Release estimation, environmental fate modeling (volatilization, degradation), PEC calculation. | epa.govd-nb.info |

| Effects Assessment | Determining the concentration at which no adverse effects are expected. | Derivation of PNEC from toxicity data using assessment factors. | nepc.gov.au |

| Risk Characterization | Integrating exposure and effects data to evaluate the likelihood of adverse effects. | Risk Quotient (RQ = PEC/PNEC), Ecological Risk Classification (ERC). | canada.cavliz.be |

Future Research Directions and Perspectives

Development of Novel Catalytic Systems for Sustainable Production

The future of 1,13-tridecanediol production is intrinsically linked to the development of sustainable and efficient catalytic systems that can convert renewable resources into valuable chemicals.

From Biomass: A significant area of research is the synthesis of this compound from biomass-derived platform molecules like furfural (B47365). researchgate.netmdpi.com This process involves complex cascade reactions, including aldol (B89426) condensation to build the C13 backbone, followed by hydrodeoxygenation and ring-opening steps. mdpi.comacs.org Future work will focus on optimizing these multi-step, one-pot reactions. Key research challenges include:

Multifunctional Catalysts: Developing catalysts that can perform multiple reaction steps efficiently. Recent studies have shown promise with dual-catalyst systems, such as a combination of Raney Ni for initial hydrogenation and Pd/TiO₂–ZrO₂ for subsequent dehydroxylation and ring opening. acs.org The synergistic effect between the metal (Palladium) and the mixed oxide support (Titanium dioxide-Zirconium dioxide) is crucial for high selectivity towards this compound. mdpi.comacs.org

Catalyst Design: Investigating how factors like the acidity and basicity of catalyst supports, metal-support interactions, and the size and shape of nanoparticles influence catalytic performance and product selectivity. researchgate.net

Biocatalysis: Exploring enzymatic and fermentative pathways presents a promising green alternative to traditional chemical synthesis. mdpi.com Research into using monooxygenases and whole-cell biocatalysts for the production of long-chain diols from fatty acids is an active field. mdpi.com While significant progress has been made for other diols, the biocatalytic synthesis of this compound from low-cost raw materials is still in its early stages and represents a key future research direction. mdpi.com

Exploration of Advanced Material Applications

The unique structure of this compound, with its long, flexible hydrocarbon chain and terminal reactive hydroxyl groups, makes it an attractive building block for a new generation of advanced materials. vulcanchem.com

High-Performance Polymers:

Polyesters and Polyurethanes: this compound is an excellent monomer for creating polyesters and polyurethanes. vulcanchem.com The long C13 chain imparts enhanced flexibility, thermal stability, and specific mechanical properties to the resulting polymers compared to those made with shorter-chain diols. vulcanchem.com Future research will likely explore its use in creating specialty polymers for demanding applications in high-performance coatings, adhesives, composites, and textile fibers. vulcanchem.comangenechemical.com

Recyclable Polymers: A critical area of future development is the design of polymers that are inherently recyclable. bioengineer.org By incorporating monomers like this compound, it may be possible to create polyesters and other polymers that can be chemically depolymerized back to their constituent monomers, enabling a closed-loop life cycle. researchgate.netbioengineer.org

Other Potential Applications:

Thermal Interface Materials (TIMs): The compound's long-chain structure has shown potential in the development of materials with high energy dissipation properties, which are crucial for managing heat in electronic devices. vulcanchem.com

Surfactants and Plasticizers: Derivatives of this compound can act as surfactants, and the diol itself can be used as a plasticizer for thermoplastic polymers. vulcanchem.com

Deepening Understanding of Structure-Property Relationships in Complex Systems

A fundamental understanding of how the molecular structure of this compound dictates its macroscopic properties is essential for designing new materials and optimizing its synthesis.

Future research will likely focus on:

Crystallography and Self-Assembly: this compound has a layered crystal structure, with molecules aligning in parallel, similar to liquid crystals. vulcanchem.com Further investigation into its solid-state packing, hydrogen-bonding networks, and self-assembly behavior can provide insights into controlling the morphology and properties of materials derived from it. researchgate.netacs.org The study of how it interacts with other molecules in co-crystals and supramolecular assemblies is a promising avenue. rsc.orgmdpi.com

Polymer Microstructure: In polymer science, there is a strong focus on controlling the microstructure to achieve desired properties. scribd.com For polymers containing this compound, future studies will aim to understand how its incorporation affects chain conformation, crystallinity, and phase behavior, and how these factors, in turn, influence mechanical strength, thermal stability, and permeability. bioengineer.org

Computational Modeling: Advanced computational methods can be used to predict the thermochemical properties and phase behavior of this compound and its derivatives. preprints.org These models can accelerate the design of new catalysts and materials by providing insights into reaction mechanisms and structure-property correlations. researchgate.netpreprints.org

Integration into Circular Economy Models for Chemical Production

The transition to a circular economy, which aims to eliminate waste and maximize the use of resources, is a major driver for future chemical research and industry. pbl.nlmdpi.com this compound is well-positioned to be a part of this transition.

Key future research and development themes include:

Renewable Feedstocks: The primary strategy for integrating this compound into a circular model is to produce it from renewable, non-food-based biomass, such as lignocellulose. researchgate.netresearchgate.net This shifts its production away from a linear "take-make-dispose" model reliant on finite fossil fuels. eutech.org

Design for Recyclability: A crucial aspect will be the development of polymers from this compound that are designed for chemical recycling. digitellinc.commdpi.com This involves creating materials that can be efficiently broken down into their monomeric components, which can then be purified and re-polymerized, closing the material loop. researchgate.netbioengineer.org

By focusing on these research directions, the scientific community can unlock the full potential of this compound as a sustainable, high-performance chemical building block for a circular future.

Q & A

Basic: What are the recommended synthesis methods for 1,13-Tridecanediol in laboratory settings?

This compound can be synthesized via catalytic alkylation of cyanoacetate esters using α,ω-diols. For example, butyl cyanoacetate reacts with this compound in the presence of iridium catalysts such as [IrCl(cod)]₂ or [IrCl(coe)₂]₂ to form α,ω-dimethyl diketones or ω-hydroxy carboxylic acids . Optimization of reaction conditions (e.g., solvent polarity, catalyst loading, and temperature) is critical for yield improvement.

Basic: What handling precautions are required for this compound in laboratory workflows?

- Storage: Store in a cool, dry place away from incompatible materials like strong acids/alkalis or oxidizing agents .

- Personal Protective Equipment (PPE): Use nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact.

- Emergency Measures: In case of inhalation, move to fresh air; for skin contact, wash with soap and water. Consult safety data sheets for analogous diols (e.g., 1,5-dodecanediol) due to limited toxicity data for this compound .

Basic: How can researchers validate the purity of this compound?

- Chromatography: Use gas chromatography (GC) or high-performance liquid chromatography (HPLC) with a polar stationary phase (e.g., C18 column) to separate impurities.

- Spectroscopy: Confirm molecular identity via FT-IR (hydroxyl stretch ~3300 cm⁻¹) and ¹H NMR (δ 1.2–1.6 ppm for methylene protons, δ 3.6 ppm for hydroxyl groups) .

- Melting Point: Compare observed melting points (literature value: ~133°C) with experimental data .

Advanced: How can catalytic systems be optimized for this compound in organic synthesis?

- Catalyst Screening: Test transition-metal catalysts (e.g., Ir, Ru) for efficiency in C–O bond activation. For example, iridium complexes enable selective alkylation of cyanoacetates .

- Solvent Effects: Polar aprotic solvents (e.g., DMF) enhance reaction rates by stabilizing intermediates.

- Kinetic Studies: Monitor reaction progress via in-situ techniques like Raman spectroscopy to identify rate-limiting steps.

Advanced: What strategies resolve contradictions in reported physicochemical properties of this compound?

- Data Triangulation: Cross-reference primary sources (e.g., CRC Handbook) for melting points, boiling points, and solubility .

- Reproducibility: Replicate synthesis and characterization protocols under controlled conditions (e.g., humidity, temperature) to identify environmental variables .

- Collaborative Validation: Share samples with independent labs for comparative analysis using standardized methods (e.g., ASTM protocols).

Advanced: How can researchers address the lack of ecological toxicity data for this compound?

- Bioaccumulation Studies: Use Daphnia magna or Danio rerio models to assess acute toxicity (LC50/EC50).

- Degradation Pathways: Investigate photolytic or microbial degradation in simulated environmental matrices (e.g., OECD 301F test).

- Computational Modeling: Apply QSAR models to predict persistence and bioaccumulation potential based on structural analogs .

Advanced: What analytical methods quantify this compound in complex matrices?

- LC-MS/MS: Employ electrospray ionization (ESI) in positive ion mode for high sensitivity (LOQ < 1 ppm).

- Derivatization: Convert diol to trimethylsilyl ethers for enhanced GC-MS volatility .

- Standard Curves: Prepare calibration standards in a matrix-matched solvent to minimize matrix effects.

Basic: What are the stability considerations for this compound under varying storage conditions?

- Thermal Stability: Decomposition occurs above 200°C, releasing CO₂ and hydrocarbons. Avoid prolonged exposure to heat .

- Light Sensitivity: Store in amber glassware to prevent photodegradation.

- Moisture Control: Use desiccants in storage containers to avert hydrolysis .

Advanced: How does this compound compare to shorter-chain diols in surfactant applications?

- Hydrophobic Tail Effects: Longer alkyl chains (C13) enhance micelle formation and critical micelle concentration (CMC) compared to C6–C10 diols.

- Interfacial Tension: Measure using a pendant drop tensiometer to evaluate efficacy in emulsification.

- Synthetic Flexibility: Terminal hydroxyl groups allow functionalization (e.g., esterification, etherification) for tailored hydrophile-lipophile balance (HLB) .

Advanced: What experimental designs mitigate challenges in scaling up this compound synthesis?

- Process Intensification: Implement continuous-flow reactors to improve heat/mass transfer and reduce side reactions.

- Cost-Benefit Analysis: Compare batch vs. flow synthesis in terms of yield, energy consumption, and catalyst recycling .

- Safety Protocols: Conduct hazard operability (HAZOP) studies for large-scale handling, focusing on exothermic risks .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。